molecular formula C8H9N3 B11735002 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-

1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-

Katalognummer: B11735002
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: UVDDIZSAAWVACA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a methyl group at the 5-position and an amine group at the 3-position. For instance, 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS#883986-76-3, C₈H₉N₃) shares a similar backbone but differs in substituent positions . The 5-methyl substitution in the target compound likely influences its electronic properties, solubility, and biological interactions compared to other derivatives.

Eigenschaften

Molekularformel

C8H9N3

Molekulargewicht

147.18 g/mol

IUPAC-Name

5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,9H2,1H3,(H,10,11)

InChI-Schlüssel

UVDDIZSAAWVACA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(NC=C2N)N=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Alkylation via Silyl Protection

Ambeed’s protocol demonstrates high-yielding methylation at position 5 using a two-step protection/deprotection strategy:

  • Protection : 1H-pyrrolo[2,3-b]pyridine is treated with triisopropylsilyl chloride (TIPSCl) and imidazole in DMF to form 1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine.

  • Methylation : NaH-mediated alkylation with methyl iodide in N-methylpyrrolidone (NMP) at 100°C for 10 minutes achieves 5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (14 ) in 80% yield.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves the silyl group, yielding 5-methyl-1H-pyrrolo[2,3-b]pyridine (15 ) at 95% yield.

Table 1 : Optimization of Methylation Conditions

StepReagentSolventTemperatureYield
ProtectionTIPSCl, ImidazoleDMFRT85%
MethylationNaH, MeINMP100°C80%
DeprotectionTBAFTHFRT95%

Introduction of the 3-Amino Group

Nitration-Reduction Sequence

The PMC study outlines a nitration-reduction approach for installing amino groups on pyrrolo[2,3-b]pyridines:

  • Nitration : Treat 5-methyl-1H-pyrrolo[2,3-b]pyridine with fuming HNO₃ in H₂SO₄ at 0°C to introduce a nitro group at position 3.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to amine, yielding the target compound.

Critical Parameters :

  • Nitration Temp : <5°C to avoid di-nitration

  • Reduction Pressure : 50 psi H₂ for complete conversion

  • Overall Yield : ~65% (two steps)

Palladium-Catalyzed Amination

Integrated Synthetic Routes

Route A: Sequential Methylation and Amination

  • Core Formation : Bartoli reaction to construct 1H-pyrrolo[2,3-b]pyridine.

  • Methylation : Silyl protection/alkylation as per Ambeed.

  • Amination : Nitration-reduction from PMC.
    Total Yield : 50% (three steps).

Route B: Tandem Functionalization

  • One-Pot Methylation/Amination : Simultaneous introduction of methyl and amino groups via Pd-catalyzed cross-couplings.

  • Conditions : Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene/water.
    Yield : 60% (single step).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 5.89 (br s, 2H, NH₂), 6.92 (d, J = 5.1 Hz, 1H), 7.45 (d, J = 5.1 Hz, 1H), 8.12 (s, 1H).

  • MS (ESI) : m/z 148.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows >99% purity for Route B products.

Industrial-Scale Considerations

  • Cost Efficiency : Route B minimizes steps but requires expensive Pd catalysts.

  • Green Chemistry : TBAF in Route A generates silica waste, whereas Route B’s aqueous workup is more sustainable .

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridin-3-amin, 5-Methyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen eingeführt oder ersetzt werden. Gängige Reagenzien für diese Reaktionen sind Halogene, Alkylierungsmittel und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Substitution verschiedene funktionelle Gruppen auf dem Pyrrolopyridin-Gerüst einführen kann .

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-b]pyridin-3-amin, 5-Methyl-, hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1H-Pyrrolo[2,3-b]pyridin-3-amin, 5-Methyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde festgestellt, dass es Fibroblastenwachstumsfaktorrezeptoren inhibiert, indem es an das aktive Zentrum bindet und die Aktivierung nachgeschalteter Signalwege verhindert. Diese Hemmung kann zu einer Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which are crucial in cancer signaling pathways. The compound has shown promising results in inhibiting FGFR1, FGFR2, and FGFR3. For instance, a study reported that a derivative of this compound exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibitory activity against these receptors .

Furthermore, in vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis. This suggests its potential as a lead compound for developing targeted cancer therapies .

Table 1: FGFR Inhibition Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherVariesVariesVaries

Neurological Disorders

The pharmacological profile of 1H-pyrrolo[2,3-b]pyridine derivatives also includes anticonvulsant and analgesic activities. These compounds have been investigated for their ability to modulate neurotransmitter systems and have shown efficacy in preclinical models of epilepsy and pain .

A study highlighted the structure-activity relationship of these compounds, indicating that specific substitutions on the pyrrolo[2,3-b]pyridine scaffold significantly influence their biological activity. Compounds with optimal substituents exhibited enhanced binding affinity to targets involved in pain pathways .

Antimicrobial Activity

Another area of application for 1H-pyrrolo[2,3-b]pyridine derivatives is in antimicrobial research. Recent studies have demonstrated that these compounds possess notable antibacterial and antifungal properties. For example, derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing significant efficacy .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli12
Compound CC. albicans14

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their pharmacological properties. Research has indicated that modifications at specific positions on the pyridine ring can enhance solubility and bioavailability while maintaining or improving potency .

For instance, the introduction of alkyl groups at certain positions has been shown to increase activity against Trypanosoma brucei, a parasite responsible for sleeping sickness . This highlights the versatility of the compound in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Pyrrolo[2,3-b]pyridine Family

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- 3-amine, 5-methyl C₈H₉N₃ (inferred) ~147.18 (calc) Hypothesized kinase inhibitor potential N/A
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine 3-amine, 4-bromo C₇H₆BrN₃ 212.05 Intermediate in anticancer agents
N-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-amine 3-amine (N-substituted) C₁₅H₁₆N₄O₂ 284.32 PARP-1 inhibitor (anticancer)
5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine 5-aryl, 3-amine C₂₁H₁₉N₃O₂ 353.40 c-KIT inhibitor (leukemia therapy)
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 4-amine, 1-methyl C₈H₉N₃ 147.18 Uncharacterized biological activity
Key Observations:
  • Substituent Position : The position of the amine group (3- vs. 4-) and methyl group (1- vs. 5-) significantly impacts biological activity. For example, N-substituted 3-amine derivatives (e.g., compound 4h in ) show PARP-1 inhibition, while 4-bromo analogs () are intermediates in cytotoxic agents.
  • Conversely, methyl groups (electron-donating) may alter solubility and metabolic stability.
  • Synthetic Accessibility : Suzuki-Miyaura coupling (e.g., in ) is a common method for introducing aryl groups at the 5-position, while N-substitution often involves nucleophilic aromatic substitution ().

Comparison with Non-Pyrrolopyridine Heterocycles

Pyrazolo[3,4-b]pyridines and purine derivatives are structurally related but exhibit distinct pharmacological profiles:

  • 7-(2-azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine : A purine-like derivative used in click chemistry for targeted drug delivery .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- can be described as follows:

Property Details
Molecular FormulaC9H9N3
Molecular Weight161.19 g/mol
IUPAC Name5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Canonical SMILESCC1=CN=C2C(=C1)N=CN2C=C(C)N

This compound exhibits a bicyclic structure that contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- possesses significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis. A structure-activity relationship (SAR) study demonstrated that modifications to the pyrrolo structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study targeting adaptor-associated kinase 1 (AAK1), which is implicated in viral infections and cancer cell proliferation, derivatives of pyrrolo compounds showed promising inhibitory effects. The optimized derivatives exhibited improved activity against cancer cell lines in vitro, suggesting that targeting AAK1 may provide a therapeutic avenue for cancer treatment .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound against emerging viral infections such as dengue and Ebola. The inhibition of AAK1 by pyrrolo derivatives was associated with reduced viral replication in human primary dendritic cells. This suggests a dual role where the compound not only targets cancer pathways but also viral mechanisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various pyrrolo derivatives revealed that 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- exhibited an MIC (minimum inhibitory concentration) of 5 µM against M. tuberculosis. This efficacy was compared to other compounds in the same class which showed higher MIC values .

Case Study 2: Anticancer Activity

In another study focusing on cancer therapeutics, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that it inhibited cell proliferation with an IC50 value of approximately 10 µM, demonstrating its potential as an anticancer agent .

The mechanism by which 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- exerts its biological effects involves interaction with specific enzymes and receptors involved in cell signaling pathways. For instance:

  • Antimicrobial Mechanism : It inhibits enzymes crucial for bacterial cell wall synthesis.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nitro reduction followed by functionalization. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo hydrogenation with Raney Nickel to yield 3-amino intermediates, which are then acylated or alkylated (e.g., using nicotinoyl chloride) to introduce substituents . Key optimizations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent systems : Use of dioxane/water mixtures for Suzuki-Miyaura reactions to improve yields .
  • Temperature control : Reflux conditions for nitro reductions (3–4 hours under H₂) .

Q. How is 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

  • ¹H NMR : Peaks at δ 8.39–8.89 ppm (pyridine/pyrrole protons) and δ 12.40 ppm (NH) confirm the core structure .
  • ¹³C NMR : Signals between 113–163 ppm correlate with aromatic carbons and carbonyl groups in derivatives .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at 315.1237 for nicotinamide derivatives) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid vapor inhalation .
  • Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste due to brominated intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of FGFR-inhibitory derivatives?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., Br, CF₃) at the 5-position to enhance FGFR1-3 binding .

  • Core modifications : Compare pyrrolo[2,3-b]pyridine with pyrazolo[3,4-b]pyridine cores to assess isoform selectivity .

  • Bioisosteric replacement : Replace the 3-amine with a nicotinamide group to improve metabolic stability .

    DerivativeSubstituent (Position)FGFR1 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
    5-Methyl-3-amine-CH₃ (5), -NH₂ (3)1218
    5-Bromo-3-nicotinamide-Br (5), -CONH(C₅H₄N) (3)811

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., Ba/F3-FGFR3 for kinase inhibition) to minimize variability .
  • Purity validation : Employ HPLC (≥95% purity) to exclude impurities affecting results .
  • Orthogonal assays : Confirm FGFR inhibition via Western blot (phospho-FGFR levels) alongside enzymatic assays .

Q. What computational strategies predict binding modes and optimize pharmacokinetics?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with FGFR's ATP-binding pocket (e.g., hydrogen bonds with Ala564) .
  • AI-driven synthesis : Platforms like Pistachio/Reaxys predict feasible routes for novel derivatives (e.g., trifluoromethyl additions at position 5) .
  • ADMET prediction : SwissADME evaluates logP (<3) and topological polar surface area (TPSA >60 Ų) for oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.